REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:17].N1C=CC=CC=1.[S:24]1[C:28]([C:29](Cl)=[O:30])=[CH:27][C:26]2[CH2:32][CH2:33][CH2:34][CH2:35][C:25]1=2>C(Cl)Cl>[CH3:1][C:2]1[C:7]([B:8]2[O:12][C:11]([CH3:13])([CH3:14])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[NH:17][C:29]([C:28]1[S:24][C:25]2[CH2:35][CH2:34][CH2:33][CH2:32][C:26]=2[CH:27]=1)=[O:30]
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)N
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Name
|
|
Quantity
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0.42 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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1.03 g
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Type
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reactant
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Smiles
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S1C2=C(C=C1C(=O)Cl)CCCC2
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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to react
|
Type
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CUSTOM
|
Details
|
All solvent is then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove residual pyridine
|
Type
|
DISSOLUTION
|
Details
|
The residue is then dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide (1N, 1×100 mL)
|
Type
|
WASH
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Details
|
washed with saturated sodium chloride (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
The solution is then filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)NC(=O)C1=CC2=C(S1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |